1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine
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Description
The compound is a derivative of pyridazin-3(2H)-ones, which have attracted the attention of medicinal chemists due to their diverse pharmacological activities . The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton, a key part of the compound, was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The compound contains a pyridazin-3(2H)-one ring, a thiazole ring, and an azetidine ring. The pyridazin-3(2H)-one ring is a privileged structure that attracts the interest of medicinal chemists as a nucleus of potential therapeutic utility .Chemical Reactions Analysis
The compound, being a derivative of pyridazin-3(2H)-ones, can undergo various chemical reactions due to the easy functionalization of various ring positions of pyridazinones .Future Directions
Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives , this compound could be extensively studied for potential therapeutic benefits. The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs , suggesting potential future directions in drug development.
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-21-15(13-27-14)10-24(2)16-11-25(12-16)20-9-8-18(22-23-20)17-6-4-5-7-19(17)26-3/h4-9,13,16H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNYWVPHCXNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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